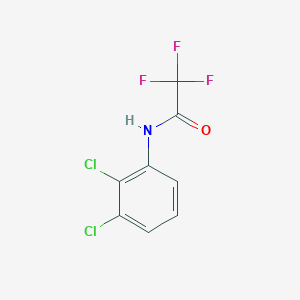

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWYCMFNGRBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a halogenated aromatic amide with potential applications in agrochemical and pharmaceutical research. The document details the core synthetic methodology, presents key physicochemical data, and outlines a plausible biological mechanism of action based on related compounds.

Core Synthesis: Trifluoroacetylation of 2,3-Dichloroaniline

The primary and most direct route for the synthesis of this compound is the N-acylation of 2,3-dichloroaniline with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and efficiency in forming the amide bond.

The reaction proceeds via a nucleophilic attack of the amino group of 2,3-dichloroaniline on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion, leading to the formation of the stable this compound. The reaction is typically carried out in the presence of a non-protic solvent and may be facilitated by a mild base to neutralize the trifluoroacetic acid byproduct.

Reaction Scheme:

Physicochemical and Characterization Data

Table 1: Properties of Reactants and Product [1][2]

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 608-27-5 |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 407-25-0 |

| This compound | C₈H₄Cl₂F₃NO | 258.03 | 121806-48-2 |

Table 2: Predicted and Experimental Spectral Data for this compound and its Analogs

| Data Type | This compound (Predicted/General) | N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (Experimental)[3] | N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide (Experimental)[4] |

| ¹H NMR | Aromatic protons (multiplets), Amide proton (broad singlet) | Aromatic protons (multiplets), Amide proton (broad singlet) | Aromatic protons (multiplets), Amide proton (broad singlet) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (quartet due to J-coupling with F), Trifluoromethyl carbon (quartet due to J-coupling with F) | Aromatic carbons, Carbonyl carbon, Trifluoromethyl carbon | Aromatic carbons, Carbonyl carbon, Trifluoromethyl carbon |

| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1700), C-F stretches (~1200-1100) | N-H stretch, C=O stretch, C-F stretches | N-H stretch, C=O stretch, C-F stretches |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass | Molecular ion peak at 223.00 | Molecular ion peak at 256.96 |

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the trifluoroacetylation of an aromatic amine, which can be adapted for the synthesis of this compound.

Materials:

-

2,3-Dichloroaniline

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or Triethylamine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the stirred solution. If a base is used, it can be added prior to the TFAA.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Plausible Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

Many halogenated N-aryl compounds, including trifluoroacetanilides, are known to exhibit herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][5][6][7] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[1][5][6] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to cell membrane disruption and plant death.[1][5][6]

Caption: Plausible mechanism of action via PPO inhibition.

References

- 1. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery [pubmed.ncbi.nlm.nih.gov]

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, including available physicochemical data, and outlines detailed experimental protocols for its synthesis, purification, and analysis based on established methodologies for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways, drawing inferences from similar chemical structures, to guide future research and drug development efforts.

Chemical Properties

This compound, with the CAS number 121806-48-2, possesses a molecular formula of C₈H₄Cl₂F₃NO and a molecular weight of 258.02 g/mol .[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and extrapolated from closely related analogs.

Physicochemical Data

Quantitative data for this compound and a structurally similar compound, N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, are presented below for comparative purposes. The data for the latter can serve as a useful estimation for the target compound's properties.

| Property | This compound (Computed/Predicted) | N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (Experimental/Predicted) |

| CAS Number | 121806-48-2 | 40410-54-6 |

| Molecular Formula | C₈H₄Cl₂F₃NO | C₈H₅ClF₃NO |

| Molecular Weight | 258.02 g/mol | 223.58 g/mol |

| Melting Point | Data not available | 68-70 °C |

| Boiling Point | Data not available | 273.1 ± 40.0 °C (Predicted) |

| Solubility | Expected to be soluble in organic solvents. Water solubility is likely low. | Data not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. An additional broad singlet for the amide proton (N-H) would likely appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The trifluoromethyl group's carbon will be a quartet due to coupling with the fluorine atoms. The carbonyl carbon will appear in the range of 150-160 ppm. Six signals are expected in the aromatic region.

-

FTIR: The infrared spectrum will be characterized by a prominent C=O stretching vibration for the amide group (around 1680-1720 cm⁻¹). An N-H stretching band will be present in the region of 3200-3400 cm⁻¹. C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be observed.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 257, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation will likely involve the loss of the trifluoroacetyl group and cleavage of the amide bond.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a general and reliable method can be proposed based on standard organic synthesis techniques.

Synthesis

A common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an activated carboxylic acid derivative.

Reaction: Acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.

Reagents and Materials:

-

2,3-dichloroaniline

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

References

CAS number 121806-48-2 properties

An In-Depth Technical Guide to CAS Number 121806-48-2

COMPOUND IDENTITY: N-(2,3-Dichlorophenyl)-2,2,2-trifluoroacetamide

This technical guide provides a summary of the available information for the chemical compound with CAS number 121806-48-2. It should be noted that while the chemical identity and a plausible synthesis route for this compound are established, there is a significant lack of publicly available data regarding its biological activity, specific experimental protocols, and mechanisms of action. The information presented herein is compiled from chemical databases and general organic synthesis literature.

Chemical and Physical Properties

The fundamental chemical and computed physical properties of this compound are summarized below. No experimentally determined physical properties such as melting point or boiling point were found in the available literature.

| Property | Value | Source |

| CAS Number | 121806-48-2 | [1] |

| Molecular Formula | C₈H₄Cl₂F₃NO | [1] |

| Molecular Weight | 258.02 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F | [1] |

| InChI Key | DLTWYCMFNGRBEM-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 256.9622036 u | [1] |

| Topological Polar Surface Area | 29.1 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Heavy Atom Count | 15 |

Synthesis

This compound is synthesized via the acylation of 2,3-dichloroaniline with a trifluoroacetylating agent, typically trifluoroacetic anhydride. This is a standard method for the formation of trifluoroacetamides from anilines.

Experimental Protocol: Synthesis of this compound

The following is a general, plausible protocol for the synthesis of the title compound based on standard organic chemistry procedures. This protocol has not been sourced from a specific publication for this exact molecule and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2,3-Dichloroaniline (CAS: 608-27-5)

-

Trifluoroacetic anhydride (CAS: 407-25-0)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine, optional, to scavenge the trifluoroacetic acid byproduct)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,3-dichloroaniline in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

If using a base, add 1.1 equivalents of the base to the solution and stir for 5-10 minutes.

-

Slowly add 1.1 equivalents of trifluoroacetic anhydride to the stirred solution dropwise via a syringe or dropping funnel. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Following a comprehensive search of scientific literature and chemical databases, no information regarding the biological activity, pharmacological properties, or mechanism of action for this compound (CAS 121806-48-2) could be found. This compound is likely a chemical intermediate or a substance that has not been subjected to biological screening and characterization in publicly documented research.

Consequently, there are no signaling pathways or experimental biological workflows to visualize.

Safety Information

No specific GHS classification or detailed safety and handling information is available for this compound. However, based on the data for the related compound N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (CAS 40410-54-6), it is prudent to handle this chemical with care.[2] Potential hazards may include:

-

Harmful if swallowed.[2]

-

Harmful in contact with skin.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

Harmful if inhaled.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended.

Conclusion

This compound is a well-defined chemical compound with a known structure and a straightforward synthetic route. However, its biological properties remain uncharacterized in the public domain. For researchers in drug development, this compound could be considered a novel scaffold for screening programs, but any investigation would need to begin with fundamental in vitro and in vivo characterization, as there is currently no established biological profile.

References

An In-depth Technical Guide to N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide. The presence of both chlorine and fluorine atoms is expected to significantly influence its chemical and physical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

Chemical Identification

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| Chemical Formula | C₈H₄Cl₂F₃NO |

| InChI Key | DLTWYCMFNGRBEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F |

| Molecular Weight | 258.03 g/mol |

| CAS Number | 121806-48-2[1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound and its full characterization data are not extensively reported in publicly accessible literature. However, a general synthetic approach can be proposed based on standard organic chemistry methodologies for amide bond formation.

Proposed Synthesis Protocol

A common method for the synthesis of N-aryl acetamides involves the acylation of an aniline derivative with an acylating agent. In this case, 2,3-dichloroaniline would be reacted with a trifluoroacetylating agent.

Reaction:

2,3-dichloroaniline + Trifluoroacetic anhydride → this compound + Trifluoroacetic acid

Materials:

-

2,3-dichloroaniline

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine) - optional, to scavenge the acid byproduct

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline in the chosen anhydrous aprotic solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to the stirred solution. If using an acid chloride, a base is typically added to neutralize the resulting HCl.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography for completion).

-

Upon completion, the reaction mixture would be quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

The solvent would be removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound would typically be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization

Due to the absence of specific experimental data in the conducted searches, the following characterization techniques would be essential to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be critical for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide and the C-F and C-Cl bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to explore its potential pharmacological effects.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the proposed protocol.

References

Unidentified Compound: C8H4Cl2F3NO

A comprehensive search of chemical databases and scientific literature did not yield a known compound with the precise molecular formula C8H4Cl2F3NO. Consequently, an in-depth technical guide as requested cannot be provided at this time.

The absence of information for a compound with this specific elemental composition suggests that it may be a novel chemical entity that has not been synthesized or characterized, or that the provided molecular formula may contain a typographical error.

For the benefit of researchers, scientists, and drug development professionals, this report outlines the process undertaken to identify the compound and provides information on structurally similar molecules that were identified during the search.

Search Methodology

A systematic search was conducted using the molecular formula C8H4Cl2F3NO as the primary query across multiple chemical and biological databases, including PubChem and other scientific literature repositories. The search aimed to identify the compound's IUPAC name, chemical structure, and any associated experimental data, such as physicochemical properties, synthesis protocols, and biological activity.

Findings

The search did not retrieve any compound with the exact molecular formula C8H4Cl2F3NO. However, several compounds with similar elemental compositions were identified. It is possible that one of these represents the intended subject of the query. The closest matches found are presented in Table 1.

| Molecular Formula | IUPAC Name | PubChem CID |

| C8H4Cl2FN | 2-(3,4-dichloro-2-fluorophenyl)acetonitrile | 130864137 |

| C12H14Cl2F3NO | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride | 132989411 |

| C7H4Cl2F3NO2S | N-(2,4-dichlorophenyl)-1,1,1-trifluoromethanesulfonamide | 90082 |

Table 1: Compounds with similar molecular formulas to C8H4Cl2F3NO.

Limitations and Next Steps

Without a confirmed chemical identity for C8H4Cl2F3NO, it is impossible to fulfill the core requirements of the requested technical guide, which include:

-

Data Presentation: No quantitative data exists to be summarized.

-

Experimental Protocols: No experimental procedures for synthesis or analysis can be provided.

-

Visualization: Signaling pathways and experimental workflows cannot be generated without a known compound and its biological targets.

We recommend that the user verify the molecular formula for accuracy. If the formula is correct and represents a novel compound, the following workflow would be necessary to generate the requested information.

Caption: A generalized workflow for the characterization of a novel chemical compound.

Should a corrected molecular formula be provided, a renewed search will be initiated to compile the requested in-depth technical guide.

Spectral Data of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectral analysis are also provided to facilitate further research and verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including 2,3-dichloroaniline and various N-aryl trifluoroacetamides.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Broad Singlet | 1H | N-H |

| ~7.5 - 7.6 | Doublet of Doublets | 1H | Ar-H |

| ~7.2 - 7.4 | Triplet | 1H | Ar-H |

| ~7.0 - 7.1 | Doublet of Doublets | 1H | Ar-H |

Note: The chemical shifts of the aromatic protons are estimated based on the known values for 2,3-dichloroaniline, with expected downfield shifts due to the electron-withdrawing trifluoroacetamide group.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (quartet, J ≈ 37 Hz) | C=O |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~116 (quartet, J ≈ 288 Hz) | CF₃ |

Note: The quartet splitting pattern for the carbonyl and trifluoromethyl carbons is due to coupling with the fluorine atoms.

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -76 | Singlet | CF₃ |

Note: The chemical shift of the trifluoromethyl group in N-aryl trifluoroacetamides typically appears in this region.[1][2]

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~1730 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1210, 1180 | Strong | C-F Stretch |

| ~800 - 700 | Medium-Strong | C-Cl Stretch, Ar-H Bend |

Note: N-substituted trifluoroacetamides are known to exhibit strong amide I and II bands, as well as very strong C-F stretching absorptions.[3]

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 259/261/263 | High | [M]⁺ (Molecular Ion) |

| 161/163 | Medium | [M - COCF₃]⁺ |

| 126 | Low | [M - COCF₃ - Cl]⁺ |

| 97 | Medium | [COCF₃]⁺ |

| 69 | Very Strong | [CF₃]⁺ |

Note: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

A plausible synthetic route involves the acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.

Materials:

-

2,3-dichloroaniline

-

Trifluoroacetic anhydride

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Spectral Data Acquisition

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

¹⁹F NMR: Acquire the spectrum using an appropriate pulse program. Use an external reference of CFCl₃ (δ 0 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a KBr plate or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.[7][8]

-

Analysis: The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[9]

Workflow and Data Interrelation

The following diagrams illustrate the general workflow for the synthesis and spectral characterization of this compound and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis and purification of the target compound.

Caption: Interrelation of spectroscopic analyses for structural elucidation.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chemguide.co.uk [chemguide.co.uk]

solubility of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide focuses on this compound, a compound of interest in chemical and pharmaceutical research. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive theoretical assessment of its expected solubility based on its structural characteristics. Furthermore, it presents a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate reliable data for their specific applications.

Introduction and Molecular Structure Analysis

This compound is an aromatic amide whose physicochemical properties are of significant interest for its potential applications. Understanding its solubility profile is essential for process optimization, crystallization, and formulation development.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄Cl₂F₃NO

-

Molecular Weight: 258.03 g/mol

The structure consists of a 2,3-dichlorophenyl ring, which is non-polar and lipophilic, and a trifluoroacetamide group. The trifluoroacetamide moiety introduces polarity and the capacity for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) and fluorine atoms acting as acceptors. The overall solubility of the molecule is determined by the interplay between the lipophilic aromatic ring and the polar amide group.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound in various organic solvents can be predicted. The significant lipophilic character imparted by the dichlorinated phenyl ring suggests good solubility in non-polar and moderately polar solvents.

-

High Expected Solubility: In solvents that can interact favorably with the aromatic ring and the halogen atoms, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene).

-

Moderate Expected Solubility: In moderately polar solvents like ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran), which can engage in dipole-dipole interactions.

-

Low Expected Solubility: In polar protic solvents such as alcohols (e.g., methanol, ethanol). While the amide group can form hydrogen bonds, the large, non-polar part of the molecule will limit solubility.

-

Very Low Expected Solubility: In highly polar solvents like water, due to the molecule's overall low polarity and significant lipophilic nature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and validated experimental method is required. The isothermal shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3][4]

Principle

A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient duration to achieve a saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is quantified using a suitable analytical method.

Materials and Apparatus

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis instrument.[5][6][7]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[5][7] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[6]

Data Presentation

The experimentally determined solubility data should be recorded systematically. The following table provides a structured format for presenting the results, allowing for easy comparison across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Solubility (Mole Fraction, x) |

| Dichloromethane | 25.0 | |||

| Toluene | 25.0 | |||

| Ethyl Acetate | 25.0 | |||

| Acetone | 25.0 | |||

| Methanol | 25.0 | |||

| Ethanol | 25.0 | |||

| User-defined | User-defined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

While specific experimental solubility data for this compound is not currently available in public literature, its molecular structure suggests a favorable solubility profile in non-polar and moderately polar organic solvents. For researchers, scientists, and drug development professionals requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized framework for its determination. The successful acquisition of this data is a crucial step in the advancement of research and development involving this compound.

References

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Key Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a fluorinated aromatic amide that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of the dichlorophenyl ring and the trifluoroacetyl group imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role as a key intermediate in multi-step synthetic pathways.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided in the table below. This data is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂F₃NO |

| Molecular Weight | 258.03 g/mol |

| CAS Number | 121806-48-2 |

| Appearance | Solid (predicted) |

| Melting Point | Not explicitly found for this specific isomer. |

| ¹H NMR | Predicted shifts for the aromatic protons. |

| ¹³C NMR | Predicted shifts for the aromatic and trifluoroacetyl carbons. |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), C-F, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern. |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2,3-dichloroaniline with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride. This reaction is a standard method for the formation of trifluoroacetamides from primary amines.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dichloroaniline

-

Trifluoroacetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A suitable base (e.g., Triethylamine (TEA) or Pyridine) - optional, but recommended to scavenge the trifluoroacetic acid byproduct.

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 equivalent) in the chosen anhydrous solvent. If a base is used, it is typically added at this stage (1.1-1.2 equivalents).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting aniline.

-

Workup: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct. The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate

The trifluoroacetamide group in this compound can serve two primary roles in multi-step synthesis: as a protecting group for the aniline nitrogen and as a precursor for other functional groups.

-

Protecting Group: The trifluoroacetyl group is a robust protecting group for amines. It is stable to a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. The protection of the amino group is a common strategy in organic synthesis to prevent unwanted side reactions. The trifluoroacetyl group can be removed under specific conditions to regenerate the free amine.

-

Precursor for Further Reactions: The amide functionality itself can be a site for further chemical transformations. While specific examples for this compound are not prevalent in the searched literature, trifluoroacetamides, in general, can undergo various reactions. For instance, the amide nitrogen can be involved in cyclization reactions to form heterocyclic structures, which are common scaffolds in many pharmaceutical agents.

Illustrative Signaling Pathway of a Potential Application

While a direct signaling pathway involving a drug synthesized from this specific intermediate is not available, we can conceptualize a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor. Many kinase inhibitors possess a dichlorinated phenyl ring system.

Caption: Hypothetical inhibition of a signaling pathway by a drug derivative.

Conclusion

This compound is a synthetic intermediate with significant potential in the development of new chemical entities. Its synthesis is straightforward, and its chemical properties allow for its use as a protected amine or as a reactive component in further synthetic transformations. For researchers and professionals in drug development, this compound represents a valuable tool for accessing novel molecular architectures with potential therapeutic applications. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the trifluoroacetylation of 2,3-dichloroaniline using trifluoroacetic anhydride. This application note includes a step-by-step experimental procedure, a summary of required materials and reagents, and expected characterization data based on analogous compounds.

Introduction

N-aryl trifluoroacetamides are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This protocol details a straightforward and efficient method for the preparation of this compound.

Chemical Reaction

The synthesis proceeds via the acylation of the amino group of 2,3-dichloroaniline with trifluoroacetic anhydride.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the trifluoroacetylation of anilines.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3-Dichloroaniline | Reagent | Sigma-Aldrich |

| Trifluoroacetic anhydride | Synthesis | Sigma-Aldrich |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | 1 M aqueous | VWR |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous | LabChem |

| Brine (saturated NaCl solution) | Aqueous | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add pyridine (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization

Based on similar reactions, a moderate to high yield of the desired product is expected. The following table summarizes the expected characterization data for this compound, predicted from data for analogous compounds.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₈H₄Cl₂F₃NO |

| Molecular Weight | 258.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃) | δ ~8.0-8.5 (br s, 1H, NH), 7.2-7.6 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~155 (q, C=O), 115 (q, CF₃), 120-140 (Ar-C) |

| ¹⁹F NMR (CDCl₃) | δ ~ -76 (s, 3F) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1730 (C=O stretch), ~1100-1200 (C-F stretch) |

| MS (EI) | m/z 257/259 (M⁺), 161/163 ([M-CF₃CO]⁺) |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise absorption bands in the IR spectrum, may vary.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle with extreme care.[2]

-

2,3-Dichloroaniline is toxic and an irritant.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the analysis of structurally related compounds due to the limited availability of direct experimental data for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The proposed applications are therefore hypothetical and intended to guide future research.

Introduction

This compound is a halogenated aromatic amide with potential for diverse applications in medicinal chemistry. Its structure combines a 2,3-dichlorophenyl group, a feature found in compounds targeting the central nervous system, with a trifluoroacetamide moiety, which can influence metabolic stability and target interactions. This document outlines potential therapeutic applications and provides detailed protocols for the preliminary biological evaluation of this compound.

Potential Therapeutic Applications

Based on structure-activity relationships of analogous compounds, two primary areas of investigation are proposed for this compound:

-

Dopamine Receptor Modulation: The 2,3-dichlorophenyl moiety is a key pharmacophore in a class of high-affinity dopamine D3 receptor ligands.[1][2][3] As such, this compound is a candidate for investigation as a modulator of dopamine D2 and D3 receptors, with potential applications in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and substance abuse.[4]

-

Antimicrobial Activity: Aryl acetamide derivatives, particularly those with chloro-substituents, have demonstrated activity against various bacterial strains.[5] The trifluoroacetamide group may also contribute to antimicrobial efficacy. Therefore, this compound warrants screening for its potential as a novel antibacterial agent.

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for hypothesizing its potential activity.

Table 1: Dopamine Receptor Binding Affinities of 2,3-Dichlorophenylpiperazine Analogs

| Compound | Receptor Subtype | Kᵢ (nM) | D₂/D₃ Selectivity |

| 2,3-Dichlorophenylpiperazine Analog 8 | D₃ | <1 | 56 |

| D₂ | ~50 | ||

| F17464 | D₃ | 0.16 | 71 |

| D₂ | 12.5 | ||

| VK4-416 | D₃ | 6.84 | >1600 |

| D₂ | 11,400 |

Data extracted from studies on structurally different but relevant 2,3-dichlorophenyl-containing compounds.[3][4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Acetamide Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

| Acetamide Derivative 22 (p-chlorophenyl) | S. pyogenes | >6.25 |

| Acetamide Derivative 23 (p-chlorophenyl) | S. pyogenes | 12.5 |

| Acetamide Derivative 24 (p-chlorophenyl) | S. pyogenes | >6.25 |

Data extracted from a study on acetamide derivatives with a para-chlorophenyl moiety.[5]

Experimental Protocols

Protocol 1: Dopamine D₂/D₃ Receptor Binding Assay

This protocol is adapted from established radioligand binding assays and is designed to determine the binding affinity (Kᵢ) of this compound for human dopamine D₂ and D₃ receptors.[6][7][8]

Materials:

-

HEK293 cells stably expressing human dopamine D₂ or D₃ receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone (a common high-affinity ligand for D₂/D₃ receptors).[7]

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound, dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing either D₂ or D₃ receptors to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.1-0.3 nM), and 50 µL of varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM haloperidol.

-

Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol details the determination of the MIC of this compound against a panel of bacteria using the broth microdilution method.[1][9][10][11]

Materials:

-

Test compound: this compound, dissolved in DMSO.

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Incubator (37°C).

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO and then dilute it in MHB to twice the highest desired test concentration. Add 200 µL of this solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Visualizations

Caption: Hypothetical modulation of the dopamine D2/D3 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. youtube.com [youtube.com]

Derivatization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide with potential applications in pharmaceutical and agrochemical research. The presence of the dichlorophenyl ring and the trifluoroacetyl group imparts specific physicochemical properties that can be modulated through derivatization. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on reactions that modify the amide functionality and the aromatic ring. These derivatives can be synthesized to explore structure-activity relationships (SAR), develop analytical standards, or create novel compounds with altered biological activities.

Application Notes

The derivatization of this compound can be approached through several key reaction types, each offering a pathway to a unique set of derivatives with potentially altered properties.

-

N-Alkylation: Introduction of an alkyl group on the amide nitrogen can significantly impact the compound's lipophilicity, metabolic stability, and receptor-binding interactions. This modification is crucial in drug design for fine-tuning pharmacokinetic and pharmacodynamic profiles.

-

Hydrolysis (Deacylation): Removal of the trifluoroacetyl group to yield 2,3-dichloroaniline is a fundamental transformation. This primary amine is a versatile intermediate for the synthesis of a wide array of derivatives, including new amides, sulfonamides, and imines, allowing for broad exploration of chemical space.

-

Reduction of the Amide: The conversion of the amide to the corresponding secondary amine, N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine, provides a scaffold with a more flexible and basic nitrogen center. This change can drastically alter the biological activity and targeting of the molecule.

-

Aromatic Ring Substitution: While the dichlorophenyl ring is relatively electron-deficient, electrophilic aromatic substitution reactions under forcing conditions can introduce additional functional groups, further diversifying the molecular structure.

The choice of derivatization strategy will depend on the specific research goals, whether it is for the development of new bioactive molecules, the synthesis of metabolites for analytical studies, or the creation of probes for biochemical assays.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the methylation of the amide nitrogen using methyl iodide.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.5 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-methylated derivative.

Quantitative Data (Hypothetical):

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| N-methyl-N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide | C₉H₆Cl₂F₃NO | 288.05 | 85 | 78-80 | 7.55 (d, 1H), 7.30 (t, 1H), 7.15 (d, 1H), 3.30 (s, 3H) |

Protocol 2: Hydrolysis of this compound to 2,3-Dichloroaniline

This protocol details the basic hydrolysis of the trifluoroacetamide to the corresponding aniline.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add a 2 M aqueous solution of sodium hydroxide (5.0 eq).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2,3-dichloroaniline.

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 92 | Light brown solid | 7.05 (t, 1H), 6.80 (d, 1H), 6.65 (d, 1H), 3.80 (br s, 2H) |

Protocol 3: Reduction of this compound to N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine

This protocol describes the reduction of the amide to the corresponding amine using lithium aluminum hydride.[1][2]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ (2.0 eq).

-

Add anhydrous THF to create a suspension.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the amide solution to the LiAlH₄ suspension via a dropping funnel at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

-

Filter the precipitate through a pad of Celite and wash with THF.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired amine.

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) |

| N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine | C₈H₆Cl₂F₃N | 244.04 | 78 | Colorless oil | 7.15 (t, 1H), 6.90 (d, 1H), 6.70 (d, 1H), 4.20 (br s, 1H), 3.50 (q, 2H) |

Visualizations

References

Application Notes and Protocols for the Analytical Characterization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The protocols outlined below detail the use of chromatographic and spectroscopic techniques for the identification, purity assessment, and structural elucidation of this compound.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 121806-48-2[1][2] |

| Molecular Formula | C₈H₄Cl₂F₃NO[1] |

| Molecular Weight | 258.02 g/mol [1] |

| Chemical Structure | |

|

Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive characterization of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

Experimental Protocol:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample solution by dissolving the test compound in methanol to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. Start with 50% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.

-

Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Expected Data:

| Parameter | Expected Value |

| Retention Time (t_R) | Approximately 8-12 minutes |

| Purity | >97%[2] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Objective: To confirm the identity of this compound by its mass spectrum and to identify volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium carrier gas

-

Electron ionization (EI) source

Reagents:

-

Dichloromethane or Ethyl Acetate (GC grade)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow: Helium at 1 mL/min

-

Injection Mode: Split (10:1)

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Acquire and process the data to obtain the total ion chromatogram and the mass spectrum of the main peak.

Expected Data:

| Parameter | Expected Value |

| Retention Time (t_R) | Dependent on the specific column and conditions |

| Molecular Ion (M⁺) | m/z 257/259 (due to chlorine isotopes) |

| Key Fragmentation Ions | Fragments corresponding to the loss of CF₃, Cl, and other characteristic cleavages. |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound by analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use an appropriate spectral width to cover the expected chemical shift range for the -CF₃ group.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.

Expected Data:

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing characteristic splitting patterns (doublets, triplets). A broad singlet for the amide proton (NH) typically downfield. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. A carbonyl carbon (C=O) around 155-165 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group, typically in the range of -60 to -80 ppm relative to CFCl₃. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Reagents:

-

Potassium bromide (KBr) (if preparing a pellet)

Experimental Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data:

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 cm⁻¹ (broad) |

| C=O Stretch (Amide I) | 1680-1720 cm⁻¹ |

| N-H Bend (Amide II) | 1510-1550 cm⁻¹ |

| C-F Stretch | 1100-1300 cm⁻¹ (strong) |

| C-Cl Stretch | 600-800 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

References

Application Note: HPLC Analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide